Tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate
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Overview
Description
Tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate is a synthetic organic compound with the molecular formula C13H23N3O3. It is characterized by a spirocyclic structure containing nitrogen atoms, which makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable amine with a ketone under acidic conditions to form the spirocyclic core. The tert-butyl ester group is then introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its spirocyclic structure may allow it to bind selectively to certain proteins or nucleic acids, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer and infectious diseases .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate: This compound has a similar spirocyclic structure but with a different ring size.
Tert-butyl 8-oxo-2,6,9-triazaspiro[4.7]dodecane-2-carboxylate: Another similar compound with a larger ring size, which may affect its reactivity and biological activity.
Uniqueness
Tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate is unique due to its specific ring size and the presence of three nitrogen atoms in the spirocyclic core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-12(2,3)19-11(18)16-7-5-13(9-16)4-6-14-10(17)8-15-13/h15H,4-9H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHCITLZBIAHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCNC(=O)CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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